![molecular formula C20H19ClN4O3S3 B12026901 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026901.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-Dimethoxyphenyl)methyliden]acetohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Thiadiazol-Derivate gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-Dimethoxyphenyl)methyliden]acetohydrazid umfasst typischerweise mehrere Schritte. Ein übliches Verfahren beginnt mit der Herstellung des Thiadiazol-Kerns, gefolgt von der Einführung der Sulfanyl- und Hydrazidgruppen. Die Reaktionsbedingungen erfordern oft die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylsulfoxid (DMSO) und Katalysatoren wie Salzsäure oder Natriumhydroxid, um die Reaktionen zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese mit automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen. Diese Verfahren zielen darauf ab, die Ausbeute und Reinheit zu optimieren und gleichzeitig den Einsatz gefährlicher Reagenzien und Lösungsmittel zu minimieren. Techniken wie Kristallisation und Chromatographie werden oft zur Reinigung des Endprodukts eingesetzt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-Dimethoxyphenyl)methyliden]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen sind Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses der Reaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen angegriffenen funktionellen Gruppen ab. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine liefern kann.
Wissenschaftliche Forschungsanwendungen
2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-Dimethoxyphenyl)methyliden]acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung zeigt potenzielle antimikrobielle, antimykotische und krebshemmende Aktivitäten, was sie zu einem interessanten Objekt der biologischen Forschung macht.
Medizin: Aufgrund ihrer biologischen Aktivitäten wird sie für potenzielle therapeutische Anwendungen, einschließlich der Medikamentenentwicklung, untersucht.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich für die Entwicklung neuer Materialien und landwirtschaftlicher Chemikalien.
Wirkmechanismus
Der Wirkmechanismus von 2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-Dimethoxyphenyl)methyliden]acetohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören oder Schlüsselenzyme zu hemmen, die am bakteriellen Stoffwechsel beteiligt sind. Die krebshemmende Wirkung der Verbindung könnte mit ihrer Fähigkeit zusammenhängen, die Apoptose zu induzieren oder die Zellproliferation zu hemmen, indem spezifische Signalwege angegriffen werden.
Wirkmechanismus
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anticancer effects could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(4-Chlorbenzyl)sulfanyl]benzoesäure
- 2-[(4-Chlorbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazol
- 2-[(4-Chlorbenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazol
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-Dimethoxyphenyl)methyliden]acetohydrazid durch seine einzigartige Kombination von funktionellen Gruppen aus, die zu seinen vielfältigen biologischen Aktivitäten und potenziellen Anwendungen beitragen. Das Vorhandensein des Thiadiazol-Kerns und die spezifische Anordnung der Sulfanyl- und Hydrazidgruppen verbessern seine Reaktivität und Interaktion mit biologischen Zielstrukturen.
Eigenschaften
Molekularformel |
C20H19ClN4O3S3 |
|---|---|
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O3S3/c1-27-16-8-5-14(9-17(16)28-2)10-22-23-18(26)12-30-20-25-24-19(31-20)29-11-13-3-6-15(21)7-4-13/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-10+ |
InChI-Schlüssel |
XFZLIWDPHGAPLH-LSHDLFTRSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



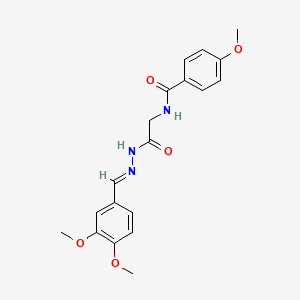
![Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12026850.png)
![7-(2-Fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12026854.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12026861.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12026866.png)
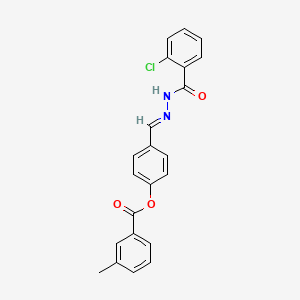
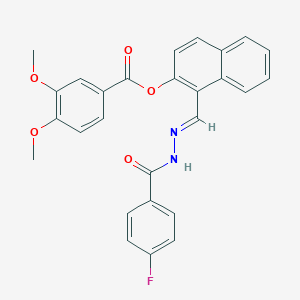
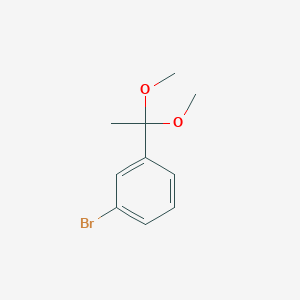
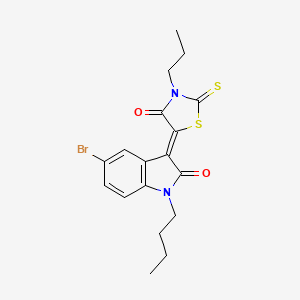
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026895.png)
![Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12026896.png)
![3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12026899.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12026904.png)
